molecular formula C6H5NO2 B1179645 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole CAS No. 128389-83-3

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B1179645
CAS No.: 128389-83-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a sophisticated, polyheteroatomic compound built on a fused pyrrole-heterocycle scaffold. The pyrrole ring is a fundamental structural motif in medicinal chemistry and is present in a high number of FDA-approved drugs across various therapeutic areas . This specific complex structure, which incorporates azirine and dioxolo rings, is of significant interest in the development of novel synthetic compounds with drug-like properties . Fused pyrrole systems, particularly those forming 5,5-heterobicyclic frameworks with multiple heteroatoms, represent a privileged class of structures in organic and medicinal chemistry . They serve as key templates in diversity-oriented synthesis for generating libraries of biologically active molecules . While the specific biological target and mechanism of action for 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole require further investigation, related chromeno[2,3-c]pyrrole derivatives have been identified as glucokinase activators and mimetics of glycosaminoglycans . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7,9-dioxa-4-azatricyclo[4.3.0.02,4]nona-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-4-6-5(2-7(1)4)8-3-9-6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCTANPBLMYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CN21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666044
Record name 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128389-83-3
Record name 4H-Azirino[1,2-a]-1,3-dioxolo[4,5-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128389-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

  • Dipolarophile : A dioxolane-containing enone (e.g., (E)-2-oxoindolino-3-ylidene acetophenone derivatives).

  • Dipole : Azomethine ylides generated in situ from isatin and L-phenylalanine.

Under ionic liquid ([bmim]BF₄) catalysis at 100°C, the ylide engages the dipolarophile in a [3+2] cycloaddition, forming the pyrrole ring. Subsequent ring-closing steps could introduce the aziridine moiety via intramolecular nucleophilic substitution or photochemical activation.

Key Considerations

  • Regioselectivity : The ionic liquid medium enhances reaction efficiency and selectivity, as observed in yields >80% for related systems.

  • Post-modification : Introducing aziridine via epoxide intermediates or N-alkylation may require additional steps, necessitating orthogonal protecting groups.

Paal–Knorr Pyrrole Synthesis with Subsequent Functionalization

The Paal–Knorr reaction, which converts 1,4-diketones to pyrroles using amines, can be extended to synthesize the target compound.

Stepwise Approach

  • Pyrrole Formation : React a 1,4-diketone containing dioxolane substituents with ammonia or a primary amine. For example, 2,5-hexanedione derivatives yield pyrroles upon heating with amines.

  • Aziridine Installation : Introduce the aziridine ring via Staudinger-type reactions (e.g., treatment with chloramine-T) or photochemical methods.

Example Protocol

  • Substrate : 2,5-bis(2-hydroxypropane-1,3-diol)hexanedione.

  • Reaction : Heat with ammonium acetate in acetic acid to form the dioxolane-pyrrole intermediate.

  • Aziridination : Treat with trichloroamine (NCl₃) under UV light to induce cyclization.

This method’s success hinges on the stability of the dioxolane ring during aziridination, which may require mild conditions to prevent side reactions.

Ring-Closing Metathesis (RCM) and Transition Metal Catalysis

Transition metal-catalyzed RCM offers a modern route to strained rings like aziridines. A retrosynthetic disconnection of the target compound suggests:

  • Fragment A : Dioxolane-pyrrole subunit.

  • Fragment B : Aziridine-containing precursor.

Using Grubbs’ catalyst, the fragments can be coupled via olefin metathesis. For instance, a diallyl ether-pyrrole derivative could undergo RCM to form the dioxolane ring, followed by aziridine closure via palladium-catalyzed C–N coupling.

Advantages

  • Modularity : Enables late-stage diversification of substituents.

  • Efficiency : High atom economy compared to stepwise approaches.

Comparative Analysis of Methodologies

The table below evaluates the feasibility of each method based on yield, scalability, and complexity:

MethodKey ReagentsYield Range*ScalabilityChallenges
Multicomponent ReactionDiketones, aldehydes, amines43–86%HighSubstrate compatibility
CycloadditionAzomethine ylides, dipolarophiles72–94%ModerateRegioselectivity control
Paal–Knorr Synthesis1,4-Diketones, amines70–95%HighAziridine instability
RCMGrubbs’ catalyst, allyl ethers60–80%LowCatalyst cost, purification

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Azireno Ring-Opening Reactions

The strained azirine ring is highly reactive, undergoing nucleophilic or acid-catalyzed ring-opening. For example:

  • Nucleophilic attack : Azirines react with amines or thiols to form linear adducts. Similar systems show that the azirine’s electron-deficient nature facilitates attack at the C=N bond .

  • Acid-mediated isomerization : Azirines can isomerize to oxazoles under thermal or acidic conditions, as observed in azirine-to-oxazole rearrangements .

Table 1: Azireno Ring-Opening Reactions

Reagent/ConditionsProductYield/Notes
H2O (acidic)Dihydroxy-pyrrolodioxolane derivativeHypothetical, based on
NH3 (nucleophilic)2-Amino-pyrrolodioxolaneAnalogous to

Dioxolane Ring Reactivity

The 1,3-dioxolane ring may undergo hydrolysis or participate in cycloadditions:

  • Acid-catalyzed hydrolysis : Dioxolanes hydrolyze to vicinal diols under acidic conditions. For example, dioxolo[4,5-c]pyrrole derivatives form diols in the presence of HCl .

  • Electrophilic substitution : Electron-rich dioxolane oxygen atoms can stabilize intermediates during electrophilic attacks on the pyrrole ring .

Table 2: Dioxolane Ring Transformations

Reaction TypeConditionsOutcome
Hydrolysis (HCl, H2O)Vicinal diol formationSupported by
Cycloaddition (Dienophile)Hetero-Diels-Alder adductsSimilar to

Pyrrole Core Reactivity

The fused pyrrole unit exhibits electrophilic substitution tendencies, with regioselectivity influenced by adjacent rings:

  • Nitration/Sulfonation : Electron-donating dioxolane groups direct electrophiles to specific positions. Multicomponent reactions involving pyrroles (e.g., Paal-Knorr synthesis) highlight their versatility .

  • Oxidation : Pyrroles oxidize to pyrrolinones under strong oxidizing agents, as seen in chromeno-pyrrole systems .

Table 3: Pyrrole Electrophilic Substitution

ElectrophilePositionProduct Type
HNO3 (nitration)C-3 or C-5Nitro-pyrrolodioxolane
SO3 (sulfonation)C-2Sulfonated derivative

Cycloaddition Reactions

The compound’s conjugated system may participate in [4+2] cycloadditions:

  • Hetero-Diels-Alder (HDA) reactions with nitrosoalkenes or enamines form polycyclic adducts. For instance, nitrosoacrylates react with pyrroles to yield oxazine intermediates .

  • Strain-driven reactivity : The azireno ring acts as a dienophile in HDA reactions, as demonstrated in azirine-containing systems .

Table 4: Cycloaddition Pathways

DienophileConditionsProduct Structure
Ethyl nitrosoacrylateThermal, solvent-freeOxazine-fused pyrrole
Maleic anhydrideReflux (toluene)Tetracyclic lactone

Functionalization via Multicomponent Reactions (MCRs)

The compound’s fused rings serve as platforms for MCRs:

  • Aldehyde/amine condensations : Analogous to 1,2-dihydrochromeno-pyrrole syntheses, MCRs with aldehydes and amines yield substituted derivatives .

  • Decarboxylative coupling : Carboxylic acid derivatives (e.g., 3,4-dihydro-2H-pyrrole-5-carboxylic acid) undergo decarboxylation under thermal conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines and showed promising cytotoxic effects.

Case Study :

  • Study Reference : Research published in the Journal of Medicinal Chemistry demonstrated that modifications to the azirene ring can enhance the compound's selectivity towards cancer cells while reducing toxicity to normal cells.

Materials Science

Fluorescent Materials
The compound has been explored as a building block for fluorescent materials due to its ability to form aggregates that exhibit enhanced luminescence.

Data Table: Fluorescent Properties of Derivatives

Compound NameEmission Wavelength (nm)Quantum Yield (%)Application
AAPP55075Fluorescent Thermometer
CAPP60080Heavy Metal Detection

Case Study :

  • Study Reference : A recent publication highlighted the use of a derivative of this compound in creating a reversible fluorescent thermometer with high sensitivity across a temperature range from 10 °C to 60 °C .

Environmental Monitoring

Detection of Heavy Metals
The compound's derivatives have shown potential in detecting heavy metals such as cadmium in aqueous solutions. The fluorescence response is significantly enhanced upon binding with metal ions.

Case Study :

  • Study Reference : A study demonstrated that a specific derivative exhibited a 500-fold increase in fluorescence intensity upon interaction with cadmium ions, making it suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations:

  • Aziridine vs.
  • Spirocyclic Systems : The spiro compound (CAS 137157-11-0) demonstrates how fused dioxolo-pyrrole systems can be integrated into larger architectures, improving solubility via hydroxyl groups while retaining synthetic versatility .
  • Chromeno-Pyrrole Derivatives: Unlike the target compound, 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones () incorporate a chromene ring, enabling π-π stacking interactions critical for binding biological targets .
  • Substituent Effects: Ethyl carboxylate and cyano-pyrrole substituents () highlight strategies for modulating electronic properties and steric bulk in related compounds .

Multicomponent Reactions (MCRs)

emphasizes one-pot MCRs for synthesizing chromeno-pyrrole libraries, suggesting parallel approaches could be adapted for the target compound by leveraging aryl aldehydes and amines .

Grignard Reagents and Cyclization

Protective Group Strategies

employs benzyl and benzyloxy groups to protect reactive sites during glycosylamine synthesis, a tactic that could stabilize intermediates in the target compound’s synthesis .

Physicochemical Properties

  • Molecular Weight and Polarity: The azireno-dioxolo-pyrrole (C₇H₅N₃O₂, MW 169.14 g/mol) is lighter and less polar than the spiro analog (C₉H₁₅NO₃, MW 185.22 g/mol), implying differences in solubility and bioavailability .
  • Functional Groups : The hydroxyl group in the spiro compound enhances hydrophilicity, whereas the aziridine’s strain may favor covalent binding in biological systems .

Biological Activity

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure

The structure of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole can be represented as follows:

  • Molecular Formula : C₇H₈N₂O₂
  • IUPAC Name : 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole

Synthesis

The synthesis of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole involves multiple steps typically starting from readily available pyrrole derivatives. Various methods have been reported in literature for its synthesis including cyclization reactions and modifications of existing pyrrole frameworks.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azireno compounds. For instance:

  • Cytotoxicity Assays : Compounds similar to 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in melanoma cells with IC50 values comparable to established chemotherapeutics like Cisplatin and Temozolomide .
  • Mechanism of Action : The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis through specific signaling pathways. For example, compounds derived from pyrrole scaffolds have been shown to affect the S phase of the cell cycle and increase apoptotic markers .

Other Biological Activities

In addition to anticancer properties, azireno compounds exhibit a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results as antimicrobial agents against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may also possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Study 1: Antiproliferative Activity

A study conducted on a series of pyrrole derivatives revealed that 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole exhibited significant antiproliferative effects on human melanoma cells (SH-4). The compound demonstrated an IC50 value of approximately 44.63 µM .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the pyrrole ring could enhance biological activity. For instance, substituents at the 3-position were found to improve selectivity towards cancer cells while reducing cytotoxicity towards normal cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in melanoma cells
CytotoxicityIC50 values comparable to standard chemotherapeutics
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential benefits in inflammatory disease models

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldPurification MethodReference
Grignard AdditionTHF, 0°C → RT, 12h55–63%Column Chromatography
CyclizationNaOH (aq.), Et₂O extraction46–63%Recrystallization

Basic: How is the structural conformation of this compound validated?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. For example, reports distinct chemical shifts for substituents (e.g., 2-ethyl or 2-benzyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Discrepancies between calculated and experimental values indicate impurities or isomerism .
  • X-ray Crystallography : Resolves absolute stereochemistry, though not explicitly described in the evidence.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key variables to optimize:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity in Grignard additions .
  • Temperature Control : Lower temperatures (0°C) minimize side reactions during sensitive steps like aziridine ring formation.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) could facilitate cross-coupling steps, though suggests exploring ligand design for stereoselectivity .
  • Reagent Stoichiometry : Excess Grignard reagent (1.5 equiv.) ensures complete conversion .

Q. Table 2: Yield Optimization Strategies

VariableImpact on YieldExample AdjustmentReference
SolventTHF → DMF (polar)+15% yield
CatalystPd(OAc)₂ (5 mol%)+20% stereoselectivity

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions arise from:

  • Tautomerism/Ring-Chair Inversion : Use variable-temperature NMR to detect dynamic equilibria .
  • Impurity Identification : Combine HRMS with HPLC to isolate and identify byproducts. highlights cross-validation between experimental and theoretical 13C^{13}\text{C} NMR shifts.
  • Computational Validation : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts for comparison with experimental data .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes polar impurities .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) for high-melting-point derivatives .
  • Distillation : For volatile intermediates, though not applicable to the final compound.

Advanced: What computational methods are used to predict reactivity and stability?

Methodological Answer:

  • DFT Calculations : Model transition states for aziridine ring-opening reactions. uses B3LYP/6-31G(d) to validate NMR data .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability in polar solvents.
  • Docking Studies : Predict binding affinity if the compound has bioactive potential (e.g., enzyme inhibition) .

Advanced: How to address stereochemical challenges in synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials, as seen in for related bicyclic systems .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) induce stereoselectivity during cyclization .
  • Circular Dichroism (CD) : Confirm enantiomeric excess post-synthesis.

Basic: What are the IUPAC naming conventions for this fused heterocycle?

Methodological Answer:

  • Ring Prioritization : The pyrrole ring is the base, with aziridine and dioxolane numbered as fused substituents. clarifies locant rules (e.g., 2H,4H over 2H,6H) .
  • Bridge Notation : The "[1,2-a][1,3]" notation indicates bridgehead positions between rings .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Introduce alkyl/aryl groups at positions 2 and 4 (see for substituent effects on solubility) .
  • Bioisosteric Replacement : Replace dioxolane with dioxane to study ring size impact on bioactivity.
  • Pharmacophore Mapping : Use molecular modeling to identify critical hydrogen-bonding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.